molecular formula C15H15NO2 B13513395 4'-Methoxycarbonylbiphenyl-4-methylamine

4'-Methoxycarbonylbiphenyl-4-methylamine

Cat. No.: B13513395
M. Wt: 241.28 g/mol
InChI Key: NQQSZFYFQVYQFG-UHFFFAOYSA-N
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Description

4’-Methoxycarbonylbiphenyl-4-methylamine is an organic compound characterized by a biphenyl structure with a methoxycarbonyl group at the 4’ position and a methylamine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxycarbonylbiphenyl-4-methylamine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid and an aryl halide.

    Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of 4’-Methoxycarbonylbiphenyl-4-methylamine may involve:

    Catalytic Processes: Utilizing palladium or nickel catalysts to facilitate coupling reactions.

    Optimized Reaction Conditions: Employing high temperatures and pressures to increase yield and efficiency.

    Purification Techniques: Using crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxycarbonylbiphenyl-4-methylamine can undergo various chemical reactions, including:

    Oxidation: The methylamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4’-Methoxycarbonylbiphenyl-4-methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which 4’-Methoxycarbonylbiphenyl-4-methylamine exerts its effects depends on its application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4’-Methoxycarbonylbiphenyl-4-amine: Lacks the methyl group, which may affect its reactivity and applications.

    4’-Methoxycarbonylbiphenyl-4-methyl:

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 4-[4-(aminomethyl)phenyl]benzoate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,10,16H2,1H3

InChI Key

NQQSZFYFQVYQFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN

Origin of Product

United States

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